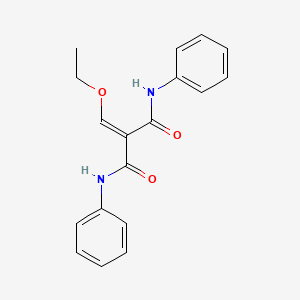

2-(ethoxymethylidene)-N,N'-diphenylpropanediamide

Description

2-(Ethoxymethylidene)-N,N'-diphenylpropanediamide is a propanediamide derivative featuring an ethoxymethylidene substituent and two phenyl groups. This compound is of interest in heterocyclic synthesis due to its electron-withdrawing ethoxymethylidene group, which may stabilize intermediates in cyclization reactions . Its molecular formula is C₁₈H₂₁N₂O₃, with a calculated molecular weight of 313.35 g/mol.

Properties

IUPAC Name |

2-(ethoxymethylidene)-N,N'-diphenylpropanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-2-23-13-16(17(21)19-14-9-5-3-6-10-14)18(22)20-15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFPSRGMJNEZPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C(=O)NC1=CC=CC=C1)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethoxymethylidene)-N,N’-diphenylpropanediamide typically involves the reaction of ethyl 2-ethoxymethylidenemalonate with aniline derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, in an organic solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethylidene)-N,N’-diphenylpropanediamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amide derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxymethylidene group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized amide derivatives.

Reduction: Reduced amide derivatives.

Substitution: Substituted amide derivatives with various functional groups.

Scientific Research Applications

2-(Ethoxymethylidene)-N,N’-diphenylpropanediamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural similarity to biologically active compounds.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(ethoxymethylidene)-N,N’-diphenylpropanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N'-Hydroxy-2-Methyl-N,N-Diphenylpropanediamide (CAS 65050-91-1)

Molecular Formula : C₁₆H₁₆N₂O₃

Molecular Weight : 284.31 g/mol

Key Substituents : Hydroxy (-OH), methyl (-CH₃), and diphenyl groups.

Structural Differences :

- The target compound has an ethoxymethylidene group (-OCH₂CH₃ attached via a methylidene bridge), whereas this analog substitutes a hydroxy and methyl group at the C2 position.

Table 1: Structural and Physicochemical Comparison

| Property | 2-(Ethoxymethylidene)-N,N'-Diphenylpropanediamide | N'-Hydroxy-2-Methyl-N,N-Diphenylpropanediamide |

|---|---|---|

| Molecular Formula | C₁₈H₂₁N₂O₃ | C₁₆H₁₆N₂O₃ |

| Molecular Weight (g/mol) | 313.35 | 284.31 |

| Key Substituents | Ethoxymethylidene, diphenyl | Hydroxy, methyl, diphenyl |

| Potential Reactivity | Electron-withdrawing effects enhance cyclization | Hydroxy group may participate in H-bonding |

| Lipophilicity (Predicted) | Higher (logP ~3.5) | Lower (logP ~2.8) |

Other Propanediamide Derivatives

- Propanamide, N-[2-(Ethylamino)-5-Nitrophenyl] (CAS 88374-35-0): Features a nitro group and ethylamino substituent.

- N-[1-[(Dimethylamino)Carbonyl]Propyl]-N-Propyl-2-Butenamide: Contains a butenoyl group and dimethylamino substituent. This compound is used in respiratory stimulants (e.g., Prethcamide), highlighting the pharmaceutical relevance of propanediamide derivatives .

Biological Activity

2-(Ethoxymethylidene)-N,N'-diphenylpropanediamide is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified as an amide, characterized by the presence of an ethoxymethylidene group attached to a propanediamide backbone with two phenyl groups. Its chemical formula is , and it has a molecular weight of 306.35 g/mol. The structure can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies demonstrate its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies reveal that it can inhibit the proliferation of certain cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, highlighting its potential as a therapeutic agent in oncology.

The biological effects of this compound are attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival.

- Receptor Modulation : It can bind to receptors that regulate cellular signaling pathways, altering their activity.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound:

| Study Focus | Findings |

|---|---|

| Antimicrobial Efficacy | Showed inhibition against Staphylococcus aureus and Escherichia coli with MIC values < 50 µg/mL. |

| Anticancer Activity | Induced apoptosis in MCF-7 (breast cancer) cells with IC50 values around 30 µM after 48 hours of exposure. |

| Mechanistic Insights | Demonstrated modulation of p53 signaling pathway leading to increased apoptosis in cancer cells. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.